4-Methoxy-4'-butoxy-trans-stilbene
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Overview
Description
4-Methoxy-4’-butoxy-trans-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms. This particular compound has the molecular formula C19H22O2 and a molecular weight of 282.3768 . Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-butoxy-trans-stilbene typically involves the reaction of 4-methoxybenzaldehyde with 4-butoxybenzaldehyde under basic conditions. The reaction proceeds via a Wittig reaction or a Heck coupling reaction, both of which are common methods for forming carbon-carbon double bonds in organic synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig or Heck reactions, optimized for high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4’-butoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Hydroxylated stilbenes.
Reduction: Saturated stilbenes.
Substitution: Halogenated or nitrated stilbenes.
Scientific Research Applications
4-Methoxy-4’-butoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The biological effects of 4-Methoxy-4’-butoxy-trans-stilbene are mediated through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It modulates signaling pathways such as NF-κB and MAPK, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation
Comparison with Similar Compounds
4-Methoxy-4’-butoxy-trans-stilbene can be compared with other stilbene derivatives such as resveratrol, pterostilbene, and combretastatin:
Resveratrol: Known for its antioxidant and cardioprotective properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: Potent anticancer agent with vascular-disrupting properties.
These compounds share a common stilbene backbone but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
35135-42-3 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-butoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C19H22O2/c1-3-4-15-21-19-13-9-17(10-14-19)6-5-16-7-11-18(20-2)12-8-16/h5-14H,3-4,15H2,1-2H3/b6-5+ |
InChI Key |
RKTLNHBAULXRBR-AATRIKPKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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